4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one
Description
4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolin-1(2H)-one core substituted at position 2 with a pyridin-2-ylmethyl group and at position 4 with a carbonyl-linked 4-(methylsulfonyl)piperazine moiety. This structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting kinases, GPCRs, or other enzymatic systems . The methylsulfonyl group on the piperazine ring enhances metabolic stability and solubility, while the pyridine moiety may contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-(4-methylsulfonylpiperazine-1-carbonyl)-2-(pyridin-2-ylmethyl)isoquinolin-1-one |
InChI |
InChI=1S/C21H22N4O4S/c1-30(28,29)25-12-10-23(11-13-25)21(27)19-15-24(14-16-6-4-5-9-22-16)20(26)18-8-3-2-7-17(18)19/h2-9,15H,10-14H2,1H3 |
InChI Key |
WHAPTEXACBMIDP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
A copper-catalyzed cascade reaction between substituted 2-halobenzamides and β-keto esters affords 3,4-disubstituted isoquinolin-1(2H)-ones under mild conditions. For instance, 2-iodobenzamide derivatives react with ethyl acetoacetate in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 80°C, yielding the core structure in 65–78% efficiency. This method is favored for its atom economy and operational simplicity.
Acid-Mediated Cyclodehydration
Alternative protocols involve cyclodehydration of 2-cyanobenzamide precursors. Heating 2-((dimethylamino)vinyl)-substituted benzonitriles in methanolic HCl at reflux induces cyclization, forming the isoquinolinone ring. For example, 6-(piperidin-4-yloxy)-2H-isoquinolin-1-one is synthesized via this route, achieving yields of 70–85% after crystallization.
Functionalization at the 2-Position: Pyridin-2-ylmethyl Substitution
Introducing the pyridin-2-ylmethyl group at the 2-position requires selective alkylation of the isoquinolinone nitrogen.
Alkylation via Nucleophilic Substitution
The deprotonated nitrogen of isoquinolin-1(2H)-one reacts with 2-(bromomethyl)pyridine in the presence of NaH or K₂CO₃ in DMF. Optimal conditions (60°C, 12 hours) yield the 2-(pyridin-2-ylmethyl) derivative with 55–65% efficiency. Side products, such as over-alkylated species, are mitigated by stoichiometric control.
Reductive Amination
An alternative pathway employs reductive amination between isoquinolinone and pyridine-2-carbaldehyde using NaBH₃CN in THF. This method, though less common, achieves moderate yields (45–50%) and requires rigorous purification to remove unreacted aldehyde.
Optimization and Challenges
Yield Enhancement Strategies
Chemical Reactions Analysis
Types of Reactions
4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs for treating diseases like cancer or neurological disorders.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several isoquinolinone and piperazine derivatives. Below is a comparative analysis of its key features against structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound’s isoquinolin-1(2H)-one core is distinct from pyridine-benzoic acid hybrids (e.g., ) but shares similarity with other isoquinolinones (e.g., ). Isoquinolinones are preferred for their planar aromaticity, which facilitates target binding . Substitution at position 3 (e.g., aryl groups in ) vs. position 4 (piperazine-carbonyl in the target) significantly alters steric and electronic profiles.
Functional Group Impact: The 4-(methylsulfonyl)piperazine group in the target compound contrasts with the ethylsulfonyl substituent in , which may affect solubility and target affinity. The pyridin-2-ylmethyl group at position 2 differentiates the target from analogs with methyl(pyridin-2-yl)amino groups (). The latter may engage in hydrogen bonding, while the former could enhance lipophilicity.
Pharmacological Implications :
- Compounds like with pyrazole substituents show kinase inhibition, suggesting the target may share similar mechanisms. However, the absence of a pyrazole moiety in the target implies divergent selectivity.
- Piperazine-carbonyl derivatives (e.g., ) are often associated with improved pharmacokinetics due to reduced metabolic degradation.
Biological Activity
The compound 4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one (CAS Number: 1401577-89-6) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.49 g/mol. The structure features a piperazine ring, a pyridine moiety, and an isoquinolinone core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.49 g/mol |
| CAS Number | 1401577-89-6 |
| SMILES | O=C(c1cn(Cc2ccccn2)c(=O)c2c1cccc2)N1CCN(CC1)S(=O)(=O)C |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives of isoquinolinones have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Isoquinolinone Derivatives
A study evaluated the anticancer effects of isoquinolinone derivatives on human pancreatic cancer cells. The results demonstrated that these compounds induced apoptosis via the caspase pathway, highlighting their potential as therapeutic agents in oncology .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Similar piperazine derivatives have been reported to exhibit anticonvulsant activity in animal models. The neuroprotective mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Table 2: Neuroprotective Activity in Animal Models
| Compound | Dose (mg/kg) | Effect on Seizures |
|---|---|---|
| Piperazine Derivative A | 30 | Significant protection |
| Piperazine Derivative B | 100 | Moderate protection |
| Piperazine Derivative C | 300 | No significant effect |
COX Inhibition
Another area of interest is the compound's potential as a cyclooxygenase (COX) inhibitor. Research indicates that similar structures can selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways. This suggests that This compound could be explored for anti-inflammatory applications.
Table 3: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 25 | 70 |
| Compound B | 15 | 85 |
| This compound | TBD | TBD |
Q & A
How can researchers optimize the synthesis of 4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one to improve yield and purity?
Methodological Answer:
Optimization requires a multi-step approach:
- Step 1: Use Ugi multicomponent reactions (evidenced in piperazine-containing analogs, e.g., ) to assemble the isoquinolinone core.
- Step 2: Introduce the methylsulfonyl-piperazine moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, DIPEA) to minimize side reactions .
- Step 3: Purify intermediates using preparative HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to remove unreacted starting materials.
- Critical Parameters: Monitor reaction progress via LC-MS (ESI+) at each stage; adjust equivalents of coupling reagents (e.g., HATU vs. EDCI) to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
